5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester

α-Helix Mimetics Pyridine Boronic Ester Synthesis Cross-Coupling Methodology

5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester is a 5-substituted pyridine-3-boronic acid pinacol ester bearing an N-isobutylaminomethyl side chain, formally a leucine (Leu) side-chain surrogate. It belongs to a class of heteroaryl boronic ester building blocks developed for the modular assembly of teraryl-based α-helix mimetics targeting protein–protein interactions (PPIs).

Molecular Formula C16H27BN2O2
Molecular Weight 290.2 g/mol
CAS No. 919347-20-9
Cat. No. B6335311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester
CAS919347-20-9
Molecular FormulaC16H27BN2O2
Molecular Weight290.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(C)C
InChIInChI=1S/C16H27BN2O2/c1-12(2)8-18-9-13-7-14(11-19-10-13)17-20-15(3,4)16(5,6)21-17/h7,10-12,18H,8-9H2,1-6H3
InChIKeyLDRHHNNCHVIFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester (CAS 919347-20-9): Procurement-Relevant Compound Profile


5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester is a 5-substituted pyridine-3-boronic acid pinacol ester bearing an N-isobutylaminomethyl side chain, formally a leucine (Leu) side-chain surrogate [1]. It belongs to a class of heteroaryl boronic ester building blocks developed for the modular assembly of teraryl-based α-helix mimetics targeting protein–protein interactions (PPIs) [1]. The compound serves as a Suzuki–Miyaura cross-coupling partner, enabling the incorporation of a hydrophobic isobutyl (Leu-mimetic) group into biaryl and teraryl scaffolds while simultaneously introducing a pyridine nitrogen to enhance aqueous solubility [1]. Its molecular formula is C16H27BN2O2 (MW 290.21 g/mol), and commercial sources report purities of 97–98% .

Why Generic Substitution of 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester with Unsubstituted or Differently Substituted Pyridine Boronic Esters Is Not Advisable


The isobutylamino side chain is not merely a passive substituent but an integral pharmacophoric element that dictates both the synthetic route required and the functional role of the product in downstream applications. An unsubstituted pyridine-3-boronic acid pinacol ester (CAS 329214-79-1) or even a simple aminomethyl analog (CAS 1976012-69-7) cannot recapitulate the steric and hydrophobic properties of the leucine side-chain mimic that this compound provides in α-helix mimetic assembly [1]. Furthermore, the synthesis of the Leu building block itself demands a fundamentally different Fe-catalyzed Kochi–Fürstner coupling protocol rather than the standard Negishi strategy used for most other amino acid side-chain building blocks, because the branched isobutyl substrate is highly prone to β-hydride elimination [1]. Consequently, substituting this compound with an analog having a linear alkyl or polar side chain would require re-engineering the entire synthetic sequence and would produce a pharmacologically distinct teraryl product.

Quantitative Differentiation Evidence for 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester vs. Closest Analogs


Unique Synthetic Route Requirement: Fe-Catalyzed Kochi–Fürstner Coupling for Leu Building Block vs. Standard Negishi Coupling for Other Amino Acid Side-Chain Analogs

The Leu building block (compound 39, corresponding to 5-((isobutylamino)methyl)pyridine-3-boronic acid pinacol ester) could not be synthesized via the Negishi coupling strategy that was successfully applied to other aliphatic amino acid side-chain building blocks (e.g., Ile, Phe), because the branched isobutyl substrate is intrinsically prone to β-hydride elimination [1]. The synthesis instead required a Fe-catalyzed Kochi–Fürstner coupling with 3,5-dichloropyridine, followed by Miyaura borylation to introduce the pinacol boronate ester [1]. This divergent synthetic necessity establishes a fundamental practical differentiation: the commercially available compound spares the user from developing and executing a non-trivial Fe-catalyzed coupling and subsequent borylation sequence that is demonstrably incompatible with the more common Negishi approach [1].

α-Helix Mimetics Pyridine Boronic Ester Synthesis Cross-Coupling Methodology

Aqueous Solubility of Teraryl Products Bearing the Leu Side-Chain Pyridine vs. All-Carbon Terphenyl Analogues

The Breinbauer group demonstrated that incorporation of pyridine rings significantly enhances the kinetic solubility of teraryl α-helix mimetics. Teraryl 58, which bears two hydrophobic Leu side chains on a scaffold containing one pyridine ring, exhibited a kinetic solubility of 1.08 mg/mL in phosphate buffer (pH 7.4) [1]. This is substantially higher than the solubility of its all-carbon terphenyl analogue lacking the pyridine nitrogen. Introduction of a second pyridine ring further elevated solubility: teraryl 60 (bearing two pyridine rings and two polar side chains) achieved 34.3 mg/mL, the highest in the series [1]. These data demonstrate that the pyridine-boronic acid building blocks—including the Leu-mimetic building block—enable the construction of mimetics with aqueous solubility values that can exceed those of the corresponding all-carbon terphenyls by more than an order of magnitude [1].

Protein-Protein Interaction Inhibitors α-Helix Mimetics Aqueous Solubility

BTK Inhibitory Activity of Compound Series Containing the 5-((Isobutylamino)methyl)pyridine-3-boronic Acid Motif

A compound corresponding to US20240083900 Example 99/100, which incorporates the 5-((isobutylamino)methyl)pyridine-3-boronic acid pinacol ester structural motif, demonstrated an IC50 of 1 nM in a BTK (Bruton's tyrosine kinase) in vitro enzymatic assay deposited in BindingDB (MonomerID 658441) [1]. For context within the same patent series, Example 195 showed IC50 = 1 nM, Example 79 showed IC50 = 1–1.8 nM across multiple BTK assay formats, while Example 236 showed a higher IC50 of 5.5 nM [1]. This places the Leu-side-chain-containing compound among the most potent BTK inhibitors in the patent series, with activity comparable to the leading examples. However, a direct head-to-head comparison of the Leu-substituted compound against the corresponding Ala, Ile, or Val analogs within the same assay is not currently available in the public domain [1].

BTK Inhibition Kinase Inhibitors Covalent Inhibitor

Physicochemical Differentiation: Molecular Weight and cLogP vs. Unsubstituted Pyridine-3-Boronic Acid Pinacol Ester

The isobutylaminomethyl substituent imparts significant changes in the physicochemical profile relative to the unsubstituted pyridine-3-boronic acid pinacol ester. The target compound (MW 290.21 g/mol, C16H27BN2O2) [1] has a molecular weight that is 85.15 Da higher than the parent pyridine-3-boronic acid pinacol ester (MW 205.06 g/mol, C11H16BNO2, CAS 329214-79-1) . The presence of the secondary amine (pKa ~9–10) and the lipophilic isobutyl group increases the compound's calculated logP by approximately 1.5–2 log units compared to the parent, placing it in a more drug-like lipophilicity range (estimated cLogP ~2.5–3.5) versus the parent (cLogP ~1.0) [1]. The secondary amine also provides a handle for further derivatization (e.g., acylation, sulfonylation, reductive amination) that is absent in the unsubstituted parent, effectively serving as both a protected leucine mimic and a diversification point [1].

Building Block Selection Drug-Like Properties Suzuki Coupling Partners

Procurement-Driven Application Scenarios for 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester


Modular Assembly of Leu-Containing Teraryl α-Helix Mimetics for PPI Inhibition

This compound serves as the dedicated Leu-mimetic building block in the modular Breinbauer teraryl assembly platform. It is coupled via sequential Pd-catalyzed Suzuki–Miyaura cross-coupling to a core fragment bearing two differentiated leaving groups (e.g., I/OTf or I/Br), enabling the programmed installation of a leucine side-chain surrogate at a defined position on the teraryl scaffold [1]. The resulting teraryls, such as Leu-Ala-Arg teraryl 52 (obtained in 56% yield over four steps), incorporate the isobutyl group to mimic the hydrophobic leucine side chain critical for engaging PPI hot-spot residues [1]. Researchers targeting PPIs where a leucine residue is known to be a key contributor to binding energy should procure this specific building block, as alternative amino acid side-chain building blocks (e.g., Ala, Ile, Val) will not recapitulate the same hydrophobic contact surface.

BTK Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

The BTK inhibitory activity (IC50 = 1 nM) associated with the compound series containing this motif positions it as a starting point for covalent or reversible BTK inhibitor SAR exploration [1]. The pinacol boronic ester functionality enables rapid diversification via parallel Suzuki coupling with diverse aryl and heteroaryl halide partners, while the isobutylamino side chain can be further elaborated via N-acylation, N-sulfonylation, or reductive amination. The secondary amine additionally provides a pH-dependent handle that can modulate solubility and permeability. Procurement of this pre-functionalized building block bypasses the need to develop the Fe-catalyzed Kochi–Fürstner coupling sequence internally, accelerating the hit-to-lead timeline.

Kinetic Solubility Optimization of Hydrophobic α-Helix Mimetics via Pyridine Incorporation

The pyridine nitrogen atom introduced by this building block has been quantitatively shown to enhance the aqueous solubility of the assembled teraryl mimetics. In the Breinbauer study, a teraryl bearing two hydrophobic Leu side chains on a scaffold with one pyridine ring achieved a kinetic solubility of 1.08 mg/mL, while the addition of a second pyridine ring raised solubility to 22.7–34.3 mg/mL [1]. This compound should be selected over the corresponding all-carbon phenylboronic acid building block whenever aqueous solubility of the final teraryl is a project requirement. The solubility advantage directly translates to improved performance in biochemical assays, SPR binding experiments, and cell-based PPI disruption assays where compound aggregation and non-specific binding are common failure modes.

Quote Request

Request a Quote for 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.